molecular formula C11H12O2 B8633712 5-Hydroxy-3,3-dimethyl-1-indanone

5-Hydroxy-3,3-dimethyl-1-indanone

Cat. No.: B8633712
M. Wt: 176.21 g/mol
InChI Key: VORPLLDOOQOZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3,3-dimethyl-1-indanone is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-hydroxy-3,3-dimethyl-2H-inden-1-one

InChI

InChI=1S/C11H12O2/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5,12H,6H2,1-2H3

InChI Key

VORPLLDOOQOZNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C=C(C=C2)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a microwave reaction tube, a mixture of 5-methoxy-3,3-dimethyl-indan-1-one (880 mg, 4.63 mmol), benzenethiol (510 mg, 4.63 mmol), and potassium carbonate (64 mg, 0.46 mmol) in NMP (5 mL) is purged with N2. The reaction mixture is heated at 220° C. for 30 min under microwave irradiation. The reaction mixture made to alkaline with 1N aqueous NaOH (10 mL) and extracted with Et2O (3×20 mL). The aqueous part is acidified in an ice bath with 6N HCl and extracted with Et2O (3×20 mL). The combined organic phases are washed with brine and dried over Na2SO4. After concentration, the crude product is purified with silica gel column chromatography (30% ethyl acetate in hexanes) to afford 5-hydroxy-3,3-dimethyl-indan-1-one as a yellow solid: 1H NMR (400 MHz, CDCl3) δ 7.63 (d, 1H, J=8 Hz), 6.88 (d, 1H, J=2 Hz), 6.84 (dd, 1H, J=2, 8 Hz), 6.14 (s, 1H), 2.59 (s, 2H), 1.40 (s, 6H), ESMS m/z 177.1 (M+H+).
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880 mg
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510 mg
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64 mg
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5 mL
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Synthesis routes and methods III

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To a stirred solution of 1-(4-hydroxyphenyl)-3-methylbut-2-en-1-one (1.0 g, 5.67 mmol) in dichlorobenzene (50 mL) was added aluminum chloride (1.97 g, 14.74 mmol). The mixture was heated to 150° C. for 4 hours. After cooled to room temperature, the reaction mixture was poured over ice and extracted with dichloromethane (3×80 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated. The residue was purified on a silica gel column (20% ethyl acetate in hexane) to give 5-hydroxy-3,3-dimethylindan-1-one as a tan solid (0.32 g, 32%). MS m/z 177.
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50 mL
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